molecular formula C10H20F2N2 B13182118 2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine

2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine

Cat. No.: B13182118
M. Wt: 206.28 g/mol
InChI Key: LIHDAWTXLCFNEI-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine is a fluorinated organic compound that features a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent is used to replace a leaving group on a precursor molecule . The reaction conditions often require the use of polar aprotic solvents and may involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include fluorinating agents, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures to optimize the reaction rate and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce fluorinated alcohols or ketones, while reduction reactions may yield fluorinated amines or hydrocarbons.

Scientific Research Applications

2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

Molecular Formula

C10H20F2N2

Molecular Weight

206.28 g/mol

IUPAC Name

2,2-difluoro-3-(2,3,4-trimethylpyrrolidin-1-yl)propan-1-amine

InChI

InChI=1S/C10H20F2N2/c1-7-4-14(9(3)8(7)2)6-10(11,12)5-13/h7-9H,4-6,13H2,1-3H3

InChI Key

LIHDAWTXLCFNEI-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C1C)C)CC(CN)(F)F

Origin of Product

United States

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